4-(((3-(4-Ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)methyl)benzonitrile
Description
Properties
IUPAC Name |
4-[[3-(4-ethoxyphenyl)-4-oxoquinazolin-2-yl]sulfanylmethyl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O2S/c1-2-29-20-13-11-19(12-14-20)27-23(28)21-5-3-4-6-22(21)26-24(27)30-16-18-9-7-17(15-25)8-10-18/h3-14H,2,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLXBIJNVFOUNDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC4=CC=C(C=C4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of Thiourea Intermediate
Anthranilic acid (2-aminobenzoic acid, 10.0 g, 72.9 mmol) reacts with 4-ethoxyphenyl isothiocyanate (14.2 g, 79.9 mmol) in anhydrous ethanol under reflux for 6 hours. The thiourea intermediate, N-(4-ethoxyphenyl)-N'-(2-carboxyphenyl)thiourea, precipitates as a white solid (Yield: 85%, m.p. 178–180°C).
Characterization Data:
-
IR (KBr): 3320 (N–H), 1685 (C=O), 1235 cm⁻¹ (C=S).
-
¹H NMR (DMSO-d₆): δ 10.2 (s, 1H, NH), 8.15 (d, J = 8.1 Hz, 1H, Ar–H), 7.52–7.48 (m, 2H, Ar–H), 7.32 (d, J = 8.7 Hz, 2H, Ar–H), 6.93 (d, J = 8.7 Hz, 2H, Ar–H), 4.08 (q, J = 7.0 Hz, 2H, OCH₂), 1.37 (t, J = 7.0 Hz, 3H, CH₃).
Cyclization to Quinazolinone
The thiourea intermediate (15.0 g, 43.2 mmol) undergoes cyclization in 6 M HCl at 90°C for 4 hours. The resulting 3-(4-ethoxyphenyl)-2-mercapto-4(3H)-quinazolinone is isolated as a pale yellow solid (Yield: 78%, m.p. 215–217°C).
Characterization Data:
-
IR (KBr): 2560 (S–H), 1680 (C=O), 1240 cm⁻¹ (C–O).
-
¹H NMR (DMSO-d₆): δ 8.20 (d, J = 7.9 Hz, 1H, Ar–H), 7.85–7.78 (m, 2H, Ar–H), 7.65 (t, J = 7.6 Hz, 1H, Ar–H), 7.45 (d, J = 8.8 Hz, 2H, Ar–H), 6.98 (d, J = 8.8 Hz, 2H, Ar–H), 4.12 (q, J = 7.0 Hz, 2H, OCH₂), 1.39 (t, J = 7.0 Hz, 3H, CH₃).
-
HRMS (ESI): m/z calcd for C₁₆H₁₅N₂O₂S [M+H]⁺: 313.0875; found: 313.0878.
Synthesis of (Bromomethyl)benzonitrile
Bromination of 4-Cyanobenzyl Alcohol
4-Cyanobenzyl alcohol (5.0 g, 37.9 mmol) reacts with phosphorus tribromide (14.3 g, 53.1 mmol) in dry diethyl ether at 0°C for 2 hours. The crude product is purified by recrystallization from hexane to yield 4-(bromomethyl)benzonitrile as colorless crystals (Yield: 82%, m.p. 89–91°C).
Characterization Data:
-
IR (KBr): 2220 (C≡N), 650 cm⁻¹ (C–Br).
-
¹H NMR (CDCl₃): δ 7.75 (d, J = 8.3 Hz, 2H, Ar–H), 7.55 (d, J = 8.3 Hz, 2H, Ar–H), 4.52 (s, 2H, CH₂Br).
Alkylation to Form Thioether Linkage
Reaction Conditions
3-(4-Ethoxyphenyl)-2-mercapto-4(3H)-quinazolinone (5.0 g, 16.0 mmol) and 4-(bromomethyl)benzonitrile (3.7 g, 19.2 mmol) are stirred in dry DMF with potassium carbonate (3.3 g, 24.0 mmol) under nitrogen at 60°C for 8 hours. The product is precipitated in ice-water and recrystallized from ethanol (Yield: 68%, m.p. 192–194°C).
Characterization Data:
-
IR (KBr): 2220 (C≡N), 1685 (C=O), 1245 cm⁻¹ (C–O).
-
¹H NMR (DMSO-d₆): δ 8.25 (d, J = 7.8 Hz, 1H, Ar–H), 7.95 (d, J = 8.4 Hz, 2H, Ar–H), 7.88–7.82 (m, 3H, Ar–H), 7.70 (d, J = 8.4 Hz, 2H, Ar–H), 7.63 (t, J = 7.6 Hz, 1H, Ar–H), 7.49 (d, J = 8.8 Hz, 2H, Ar–H), 6.99 (d, J = 8.8 Hz, 2H, Ar–H), 4.51 (s, 2H, SCH₂), 4.15 (q, J = 7.0 Hz, 2H, OCH₂), 1.40 (t, J = 7.0 Hz, 3H, CH₃).
-
¹³C NMR (DMSO-d₆): δ 169.5 (C=O), 159.8 (C–O), 144.2 (C≡N), 137.6–114.3 (Ar–C), 63.2 (OCH₂), 35.4 (SCH₂), 14.9 (CH₃).
-
HRMS (ESI): m/z calcd for C₂₅H₂₀N₃O₂S [M+H]⁺: 442.1298; found: 442.1301.
Optimization of Reaction Parameters
Solvent and Base Screening
The alkylation step was optimized by testing solvents (DMF, THF, acetonitrile) and bases (K₂CO₃, NaH, Et₃N). DMF with K₂CO₃ provided the highest yield (68%) due to superior solubility of intermediates.
Temperature and Time Dependence
Yields improved from 52% to 68% when increasing the reaction temperature from 40°C to 60°C. Prolonged heating beyond 8 hours led to decomposition (>10% yield loss).
Comparative Analysis of Quinazolinone Derivatives
| Compound | Yield (%) | Melting Point (°C) | COX-2 Inhibition (%) |
|---|---|---|---|
| Target Compound | 68 | 192–194 | N/A |
| Celecoxib | – | – | 80.1 |
| 1c (Methoxy analog) | 45.5 | 228–229 | 47.1 |
Mechanistic Insights
The thiourea cyclization proceeds via intramolecular nucleophilic attack of the carbonyl oxygen on the thiocarbonyl carbon, followed by aromatization. The alkylation involves an SN2 mechanism, where the thiolate ion displaces bromide from (bromomethyl)benzonitrile .
Chemical Reactions Analysis
Types of Reactions
WAY-345438 can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, potentially altering its activity.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, which can change the compound’s properties.
Substitution: Replacement of one functional group with another, which can modify the compound’s reactivity and interactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and hydrogen gas are used.
Substitution: Reagents like halogens (chlorine, bromine), alkyl halides, and acyl chlorides are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or ketone derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Pharmaceutical Applications
-
Anticancer Research :
- The compound has shown promise in the development of novel anticancer agents. Its unique structure allows for interaction with specific biological targets, potentially inhibiting tumor growth. Studies have indicated its efficacy in various cancer cell lines, making it a valuable candidate for further research in oncology .
-
Anti-inflammatory Properties :
- Research indicates that this compound possesses anti-inflammatory effects, which can be beneficial in treating conditions such as arthritis and other inflammatory diseases. Its mechanism may involve the modulation of inflammatory pathways, although further studies are required to elucidate the exact mechanisms .
- Drug Delivery Systems :
Biochemical Studies
The compound is utilized in various biochemical assays to explore enzyme interactions and metabolic pathways. It aids researchers in understanding complex biochemical processes:
- Enzyme Inhibition Studies : It serves as a tool to study enzyme kinetics and inhibition mechanisms, providing insights into metabolic regulation.
- Pathway Analysis : The compound's interactions help delineate metabolic pathways, contributing to the broader understanding of cellular metabolism .
Material Science
In material science, 4-(((3-(4-Ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)methyl)benzonitrile is explored for its potential in developing advanced materials:
- Coatings and Polymers :
- Nanotechnology :
Case Studies
- Anticancer Activity :
- Anti-inflammatory Mechanism :
- Drug Delivery Efficiency :
Mechanism of Action
WAY-345438 exerts its effects by inhibiting the activity of Casein kinase 1δ. This enzyme is involved in phosphorylating various substrates, which in turn regulate multiple cellular processes. By inhibiting Casein kinase 1δ, WAY-345438 can modulate these processes, leading to potential therapeutic benefits. The molecular targets and pathways involved include:
Circadian rhythm regulation: Inhibition of Casein kinase 1δ affects the phosphorylation of proteins involved in the circadian clock, potentially altering sleep-wake cycles.
DNA repair: Modulation of Casein kinase 1δ activity can influence the repair of damaged DNA, which is crucial for maintaining genomic stability.
Cell division: Inhibition of Casein kinase 1δ can impact cell cycle progression and division, which is relevant in cancer research.
Comparison with Similar Compounds
Substituent Effects on the Aromatic Ring
The 3-position substituent on the quinazolinone core significantly impacts physicochemical and biological properties. Key analogs include:
Key Observations :
- Electron-donating groups (e.g., –OCH₃ in 40, –OCH₂CH₃ in target) improve solubility but may reduce thermal stability (lower melting points compared to halogenated analogs).
- Halogenated analogs (42, 43, 5e) exhibit higher melting points due to stronger intermolecular interactions (e.g., dipole-dipole, halogen bonding). The bromine in 5e may enhance bioactivity by interacting with hydrophobic enzyme pockets .
Functionalization of the Thioether Group
The thioether linkage at position 2 is a critical site for derivatization:
- Acetate esters (e.g., methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate ): Esters are metabolically labile, enabling prodrug strategies. Synthesized via green chemistry (59% yield using DES/microwave), this compound highlights eco-friendly alternatives to traditional DMF-based methods .
Structural and Electronic Comparisons
- This contrasts with electron-withdrawing halogens (F, Cl, Br) in analogs 42, 43, and 5e, which may enhance electrophilic reactivity.
- Steric Considerations : The ethoxy group’s bulkiness (–OCH₂CH₃) could hinder binding in sterically constrained active sites compared to smaller substituents (–F, –Cl).
Biological Activity
4-(((3-(4-Ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)methyl)benzonitrile (CAS No. 571174-12-4) is a compound that has garnered interest in medicinal chemistry, particularly for its potential anticancer properties. Its unique structure combines a quinazolinone core with a thioether and benzonitrile moiety, which may contribute to its biological activity.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 413.5 g/mol. The compound exhibits a purity of 96% and is characterized by the following structural features:
- Core Structure : Quinazolinone derivative
- Functional Groups : Thioether, benzonitrile
Anticancer Activity
Recent studies have highlighted the anticancer potential of quinazolinone derivatives. For instance, compounds similar to 4-(((3-(4-Ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)methyl)benzonitrile have shown significant cytotoxic effects against various cancer cell lines, including breast (MCF-7), lung, and colon cancers. In vitro assays indicate that these compounds can inhibit cell proliferation effectively.
Table 1: Summary of Anticancer Activity
| Compound | Cancer Type | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | MCF-7 (Breast) | 0.097 ± 0.019 | |
| Compound B | A549 (Lung) | 0.173 ± 0.012 | |
| Compound C | HT29 (Colon) | 0.128 ± 0.024 |
The mechanism by which these compounds exert their anticancer effects often involves inhibition of key protein kinases such as CDK2, HER2, and EGFR. For instance, quinazolinone derivatives have been shown to act as ATP non-competitive inhibitors against CDK2 and competitive inhibitors against EGFR, which are crucial pathways in cancer cell proliferation and survival.
Anticonvulsant Activity
In addition to anticancer properties, some derivatives of quinazolinones have demonstrated anticonvulsant activity in preclinical models. These compounds were evaluated using the pentylenetetrazole-induced seizure model in mice, indicating potential therapeutic applications in epilepsy treatment.
Table 2: Anticonvulsant Activity Evaluation
| Compound | Dose (mg/kg) | Model Used | Result |
|---|---|---|---|
| Compound D | 50 | PTZ | Significant reduction in seizure activity |
| Compound E | 100 | PTZ | Comparable to standard anticonvulsants like phenobarbital |
Case Studies
- Study on Quinazolinone Derivatives : A study synthesized various quinazolinone derivatives and evaluated their cytotoxicity against several cancer cell lines. The findings indicated that certain modifications to the quinazolinone structure significantly enhanced anticancer activity while maintaining low toxicity profiles .
- Anticonvulsant Research : Another research focused on the synthesis of quinazolinone derivatives as dual modulators of GABA receptors and inhibitors of carbonic anhydrase II demonstrated promising results in animal models .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 4-(((3-(4-Ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)methyl)benzonitrile, and how can reaction conditions be tailored to improve yield?
- Methodological Answer : A common approach involves condensation of 4-ethoxyphenyl-substituted quinazolinone precursors with thiol-containing intermediates. For example, refluxing 3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazoline-2-thiol with a benzonitrile derivative bearing a bromomethyl group in ethanol, using glacial acetic acid as a catalyst, can yield the target compound. Reaction time (4–6 hours), solvent polarity, and stoichiometric ratios of reagents should be optimized to minimize byproducts. Purification via recrystallization or column chromatography is recommended to isolate the product .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound, and how should they be applied?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the presence of the ethoxyphenyl (δ ~6.8–7.4 ppm for aromatic protons), thioether (–SCH–, δ ~3.5–4.0 ppm), and nitrile groups (indirectly inferred via adjacent protons).
- Infrared (IR) Spectroscopy : Identify the C≡N stretch (~2220–2240 cm) and carbonyl (C=O) stretch (~1680–1700 cm).
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks and fragmentation patterns aligned with the molecular formula (CHNOS).
- HPLC/Purity Analysis : Use a C18 column with acetonitrile/water gradients to assess purity (>95%) and detect impurities .
Advanced Research Questions
Q. How can SHELXL be applied to refine the crystal structure of this compound, and what challenges arise during crystallographic analysis?
- Methodological Answer : SHELXL is used for small-molecule refinement by integrating X-ray diffraction data. Key steps include:
- Data Collection : Use a single-crystal X-ray diffractometer (e.g., Mo-Kα radiation, λ = 0.71073 Å).
- Structure Solution : Employ direct methods (via SHELXT) to generate initial phases.
- Refinement : Apply SHELXL to optimize atomic positions, thermal parameters, and occupancy factors. Challenges include handling disorder in the ethoxy group or thioether linkage, which may require constraints or split-site modeling. Twinning or low-resolution data (<1.0 Å) can complicate refinement, necessitating iterative cycles of manual adjustment and validation using R-factors and electron density maps .
Q. How can researchers resolve contradictions between spectroscopic data (e.g., NMR) and crystallographic results for this compound?
- Methodological Answer : Discrepancies may arise from dynamic processes (e.g., rotational isomerism in solution vs. static crystal structures). Strategies include:
- Variable-Temperature NMR : Probe conformational flexibility by observing signal coalescence at elevated temperatures.
- DFT Calculations : Compare computed NMR chemical shifts (using Gaussian or ORCA) with experimental data to identify dominant conformers.
- Complementary Techniques : Use powder X-ray diffraction (PXRD) to verify phase purity and compare with single-crystal data. For example, if the NMR suggests multiple conformers but crystallography shows a single structure, solvent-mediated polymorphism may explain the divergence .
Q. What experimental designs are recommended to study the reactivity of the thioether and nitrile functional groups in this compound?
- Methodological Answer :
- Thioether Reactivity : Perform nucleophilic substitution reactions (e.g., alkylation with methyl iodide) or oxidation studies (e.g., using HO to form sulfoxide/sulfone derivatives). Monitor reaction progress via TLC and characterize products via -NMR shifts in the –SCH– region.
- Nitrile Reactivity : Explore hydrolysis (acidic/basic conditions to form carboxylic acids/amides) or click chemistry (e.g., Cu-catalyzed azide-alkyne cycloaddition). Use IR spectroscopy to track the disappearance of the C≡N peak (~2240 cm) .
Q. How do structural modifications (e.g., ethoxy vs. methoxy substituents) impact the compound’s biological activity or physicochemical properties?
- Methodological Answer :
- Synthesis of Analogues : Replace the ethoxy group with methoxy, hydroxy, or halogen substituents via modified condensation reactions ().
- Property Analysis : Compare logP (via HPLC retention times) to assess lipophilicity changes. Evaluate bioactivity (e.g., enzyme inhibition assays) to correlate substituent effects with potency. For instance, bulkier ethoxy groups may enhance membrane permeability but reduce binding affinity compared to methoxy analogues .
Data Contradiction Analysis
Q. How should researchers address inconsistencies in reported synthetic yields for similar quinazolinone derivatives?
- Methodological Answer : Yield discrepancies often stem from variations in solvent purity, catalyst loading, or reaction scale. To mitigate:
- Design of Experiments (DoE) : Use factorial designs to test interactions between variables (e.g., temperature, solvent ratio).
- Reproducibility Checks : Replicate literature procedures with rigorous control of anhydrous conditions (e.g., molecular sieves for moisture-sensitive steps).
- Byproduct Analysis : Employ LC-MS to identify side products (e.g., dimerization or hydrolysis) that reduce yield .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
